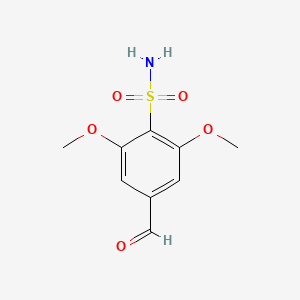
4-Formyl-2,6-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2,6-dimethoxybenzenesulfonamide is an organic compound with a complex structure that includes a formyl group, two methoxy groups, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,6-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the formylation of 2,6-dimethoxybenzenesulfonamide using a formylating agent such as formic acid or a formyl chloride derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst like aluminum chloride to facilitate the electrophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2,6-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Carboxy-2,6-dimethoxybenzenesulfonamide.
Reduction: 4-Hydroxymethyl-2,6-dimethoxybenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2,6-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Formyl-2,6-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzenesulfonamide: Lacks the methoxy groups, making it less versatile in chemical reactions.
2,6-Dimethoxybenzenesulfonamide: Lacks the formyl group, reducing its potential for covalent interactions with proteins.
4-Formyl-2-methoxybenzenesulfonamide: Has only one methoxy group, which may affect its reactivity and solubility.
Uniqueness
4-Formyl-2,6-dimethoxybenzenesulfonamide is unique due to the presence of both formyl and methoxy groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
CAS No. |
1951438-86-0 |
|---|---|
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-formyl-2,6-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C9H11NO5S/c1-14-7-3-6(5-11)4-8(15-2)9(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
InChI Key |
FALLXVNEAMFKEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1S(=O)(=O)N)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















